ATP disodium

Description

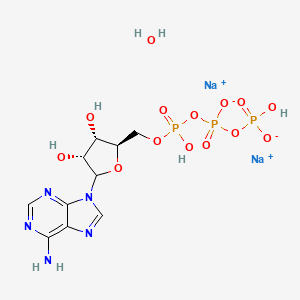

Adenosine triphosphate (ATP) disodium salt (C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O) is the disodium form of ATP, a universal energy carrier in biological systems. It is widely used in biochemical research, pharmaceuticals, and industrial applications due to its role in cellular energy transfer, signal transduction, and enzymatic cofactor functions . ATP disodium is synthesized from microbial sources, ensuring high purity (≥99% crystalline form), and exhibits solubility in water (50 mg/mL) . Its applications span from enhancing microbial biofuel production to investigating muscle performance in sports nutrition .

Properties

Molecular Formula |

C10H16N5Na2O14P3 |

|---|---|

Molecular Weight |

569.16 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

InChI |

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10?;;;/m1.../s1 |

InChI Key |

NTBQNWBHIXNPRU-HOMCGWHHSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ATP disodium can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate (ADP) using polyphosphate kinases in the presence of inorganic polyphosphate. This method is efficient and can be optimized for high yields .

Industrial Production Methods

Industrial production of ATP disodium often involves microbial fermentation. Yeast cells are commonly used to produce ATP on a large scale. The process includes the cultivation of yeast in a nutrient-rich medium, followed by extraction and purification of ATP. The final product is typically crystallized to achieve high purity .

Chemical Reactions Analysis

Hydrolysis to Adenosine Diphosphate (ADP)

ATP disodium undergoes hydrolysis in aqueous solutions, releasing energy and forming adenosine diphosphate (ADP) and inorganic phosphate (Pᵢ):

Key Findings:

-

Under cellular conditions, the free energy released () doubles to −57 kJ/mol (−14 kcal/mol) due to higher reactant concentrations and ionic interactions .

-

The reaction is reversible; ATP regeneration from ADP requires energy input (e.g., via oxidative phosphorylation) .

-

Hydrolysis is catalyzed by ATPases and is critical for energy coupling in processes like ion transport (e.g., Na/K pumps) .

Secondary Hydrolysis to Adenosine Monophosphate (AMP)

ADP can undergo further hydrolysis to adenosine monophosphate (AMP) and Pᵢ:

Kinetic Data:

| pH | Temperature (°C) | Rate Constant (k₁, M⁻¹s⁻¹) | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|---|

| 2 | 25 | ||

| 4 | 25 | ||

| 7 | 25 | ||

| Table 1: Hydrolysis rates of ATP to ADP (k₁) and ADP to AMP (k₂) under varying conditions . |

-

At acidic pH (2–4), hydrolysis accelerates due to decavanadate species promoting phosphoanhydride bond cleavage .

-

AMP formation occurs via consecutive reactions, with ADP as an intermediate .

ATP-Stabilized Assembly and Catalytic Activity

ATP disodium stabilizes surfactant complexes (e.g., C₁₆TACN·Zn²⁺) and enhances catalytic performance:

-

Mechanism: ATP templates surfactant self-assembly into catalytic hotspots, improving substrate (e.g., HPNPP) cleavage efficiency by >10-fold .

-

Key Interaction: ATP binds surfactants in a 1:3 molar ratio, with excess surfactants forming active catalytic clusters .

Stabilization of Amorphous Calcium Carbonate (ACC)

ATP disodium stabilizes ACC in physiological conditions, delaying crystallization:

-

Reaction:

-

ATP extends ACC stability to weeks (vs. minutes without ATP). HA formation dominates in phosphate-rich environments (e.g., 0.1 M phosphate buffer) .

Decomposition Pathways

ATP disodium decomposes under specific conditions:

-

Hydrolysis:

-

Dismutation:

Energy Output and Thermodynamics

| Reaction | ΔG° (kJ/mol) | ΔG (cellular, kJ/mol) |

|---|---|---|

| ATP → ADP + Pᵢ | -30.5 | -57 |

| ADP → AMP + Pᵢ | -28.0 | Not reported |

| ATP → AMP + PPᵢ | -45.6 | Not reported |

| Table 2: Free energy changes for ATP hydrolysis . |

Role in Metal Binding and Buffering

ATP disodium exhibits strong affinity for divalent cations:

Scientific Research Applications

Biochemical Applications

1.1 Energy Metabolism Studies

ATP disodium is fundamental in studies involving energy metabolism. It serves as a substrate in enzymatic reactions and is critical for the functioning of various biochemical pathways. For example, it is utilized in enzyme assays for protein kinases and other enzymes that require ATP as a cofactor .

1.2 Molecular Biology Techniques

In molecular biology, ATP disodium is employed as a standard in bioluminescence assays. It is used to measure ATP levels in cells and tissues, providing insights into cellular energy states and metabolic activity. ATP disodium solutions are stable and can be used in various experimental setups, including cell lysis and resealing buffers .

Health and Nutrition Research

2.1 Oral Supplementation Studies

Recent studies have investigated the effects of oral ATP disodium supplementation on physical performance and muscle adaptations. In a 12-week study involving resistance-trained individuals, participants taking 400 mg of ATP daily showed significantly greater increases in strength compared to a placebo group . The results indicated that ATP supplementation could enhance muscular adaptations during resistance training.

2.2 Cognitive Performance Enhancement

Research has also explored the cognitive benefits of ATP disodium supplementation. A study examining its effects on mood and reaction time found that participants who consumed ATP experienced improvements in cognitive performance following physical exertion . This suggests potential applications in sports nutrition to enhance both physical and mental performance.

Toxicological Studies

3.1 Safety Assessments

A subchronic toxicity study involving rats demonstrated that ATP disodium was well tolerated at various dosages up to 2000 mg/kg body weight per day without significant adverse effects . This finding supports its safety for human consumption at recommended dosages.

Case Studies

Mechanism of Action

ATP disodium stores and transports chemical energy within cells. It releases energy through the hydrolysis of its phosphate bonds, which is then used to drive various cellular processes. The primary molecular targets include enzymes like ATPases and kinases, which facilitate the transfer of phosphate groups to other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Stability

ATP disodium differs from other nucleotide triphosphates (e.g., GTP, CTP, TTP) in its phosphate coordination and cation interactions. Infrared and Raman spectroscopy reveal that ATP disodium primarily interacts with group IIA cations (Mg²⁺, Ca²⁺) via β- and γ-phosphates, unlike earlier assumptions of tetradentate ligand behavior . This structural specificity impacts its stability in hybrid materials like hydroxyapatite-ATP composites, where ATP disodium alters apatite crystallization, reducing stoichiometry . In contrast, GTP disodium shows distinct binding patterns in sensor applications due to differences in base structure (guanine vs. adenine) .

Data Tables

Table 1: Efficacy of ATP Disodium vs. Other Phosphates in Algal Growth

| Phosphate Source | Skeletonema costatum (cells/mL) | Prorocentrum donghaiense (cells/mL) |

|---|---|---|

| NaH₂PO₄ (Inorganic) | 48 × 10⁴ | 8.7 × 10⁴ |

| ATP Disodium | 73 × 10⁴ | 15.5 × 10⁴ |

| G-6-P | 63 × 10⁴ | 12.4 × 10⁴ |

| β-Glycerophosphate | 54 × 10⁴ | 9.5 × 10⁴ |

Table 2: ATP Disodium vs. Alternative ATP Supply Strategies in Yeast

| Strategy | Intracellular ATP Increase | β-Carotene Secretion |

|---|---|---|

| ATP Disodium (5 g/L) | 85% | Decreased by 20% |

| Mitochondrial Gene Overexpression | 60% | Increased by 35% |

| Acetate Supplementation | 45% | No change |

Key Differentiators and Limitations

Biological Activity

Adenosine triphosphate (ATP) disodium salt is a vital compound in biological systems, primarily known for its role in energy transfer within cells. This article delves into the biological activity of ATP disodium, summarizing research findings, case studies, and relevant data tables.

Overview of ATP Disodium

ATP disodium salt is a nucleotide that acts as a P2 purinoceptor agonist, influencing various physiological processes such as muscle contraction, neurotransmission, and cellular signaling. Its chemical formula is with a molecular weight of 551.14 g/mol. It is soluble in water up to 100 mM and is widely used in laboratory research due to its biological significance and safety profile .

ATP functions through several mechanisms:

- Energy Transfer : ATP serves as the primary energy currency in cells, driving various biochemical reactions.

- Signaling : As a purinergic signaling molecule, ATP influences vascular tone and neurotransmitter release by interacting with P2 receptors on cell membranes .

- Muscle Function : ATP is crucial for muscle contraction and relaxation through its role in calcium ion regulation within muscle fibers .

1. Cardiovascular Health

Research indicates that ATP disodium can enhance endothelial function and promote vasodilation by increasing nitric oxide availability. This effect may contribute to improved cardiovascular health .

2. Muscle Performance

Multiple studies have demonstrated that ATP supplementation can improve muscular performance:

- A study reported that 400 mg of ATP disodium supplementation over 12 weeks led to significant increases in lean mass, muscle thickness, and strength compared to placebo .

- Another investigation found that ATP supplementation prevented declines in power during repeated high-intensity exercise bouts, suggesting enhanced muscular endurance .

3. Recovery and Fatigue

ATP disodium has been shown to reduce muscle damage and fatigue post-exercise. It maintains higher levels of ATP and its metabolites (ADP and AMP) during recovery phases, which may enhance overall recovery times .

Case Study 1: Resistance Training

In a controlled study involving resistance-trained males, participants receiving 400 mg of ATP disodium exhibited greater strength gains (12.9% for squat and 16.4% for deadlift) compared to those on placebo over a 12-week training period . The ATP group also showed improved performance metrics in subsequent training sessions.

Case Study 2: Acute Supplementation

A double-blind study assessed the effects of acute ATP supplementation on athletic performance. Results indicated that subjects who received ATP maintained higher power outputs during later bouts of exercise compared to those receiving a placebo, highlighting its potential as an ergogenic aid .

Safety and Tolerability

ATP disodium has been assessed for safety across various studies:

- A subchronic toxicity study indicated no significant adverse effects at doses up to 2000 mg/kg body weight per day over 90 days .

- Long-term administration showed no detrimental impacts on liver or kidney function, reinforcing its safety profile for oral supplementation .

Data Summary

| Study Reference | Dosage | Duration | Key Findings |

|---|---|---|---|

| Jäger et al. (2021) | 400 mg | 12 weeks | Increased lean mass and strength |

| Purpura et al. (2017) | 400 mg | 15 days | Maintained performance in cycling |

| Kichenin et al. (2011) | Varies | Prolonged | Safe bioavailability; increased plasma ATP levels |

Q & A

Q. What are the critical considerations for handling and storing ATP disodium in laboratory settings to ensure stability?

ATP disodium is hygroscopic and degrades in aqueous solutions. Store lyophilized powder at −20°C in airtight, desiccated containers to prevent hydrolysis. For reconstitution, use ice-cold, pH-neutral buffers (e.g., Tris-HCl) to minimize enzymatic degradation . Avoid repeated freeze-thaw cycles; aliquot working solutions and store at −80°C for long-term use. Validate stability via HPLC or spectrophotometric quantification (e.g., absorbance at 259 nm) .

Q. How can researchers accurately quantify ATP disodium in biological samples, and what validation methods are recommended?

Common techniques include:

- 31P-Magnetic Resonance Spectroscopy (31P-MRS) : Uses phosphocreatine as an external standard. Ratios like PCr/β-ATP and Pi/β-ATP are calculated to assess energy metabolism in tissues .

- Fluorometric Assays : Enzymatic coupling with luciferase (ATP-dependent bioluminescence) or NADH-linked assays. Normalize data to protein content or cell count .

- HPLC : Reverse-phase chromatography with UV detection. Validate with spike-recovery experiments and internal standards (e.g., deuterated ATP) .

Q. What experimental design frameworks are suitable for studying ATP disodium supplementation in human trials?

Use randomized, double-blind, placebo-controlled crossover studies to minimize bias. Key parameters:

- Dosage : 400 mg/day orally, as validated in resistance-trained cohorts .

- Outcome Measures : Torque production, fatigue rates, and circulating ATP metabolites (e.g., via LC-MS) .

- Controls : Diet-controlled protocols to standardize nutrient intake and isolate ATP effects .

Advanced Research Questions

Q. How can conflicting data on ATP disodium’s efficacy in exercise performance be resolved?

Contradictions arise from variability in dosing, bioavailability, and measurement techniques. Mitigation strategies:

- Meta-Analysis : Pool data from studies using comparable protocols (e.g., 12-week supplementation with 400 mg/day) .

- Pharmacokinetic Profiling : Measure plasma ATP peaks post-administration using isotopically labeled ATP (e.g., ¹³C-ATP) .

- Mechanistic Studies : Pair supplementation with muscle biopsies to assess ATP turnover via 31P-NMR .

Q. What methodological challenges arise when using ATP disodium as a substrate in enzymatic assays, and how are they addressed?

Challenges include:

- ATP Hydrolysis : Degradation by phosphatases in cell lysates. Use inhibitors like sodium orthovanadate or cold-chain processing .

- Interference : Endogenous ATP in samples. Deplete via apyrase pretreatment or use ATP-free mutant cell lines .

- Standardization : Calibrate assays with ATP disodium reference materials (≥99% purity) and validate with kinetic modeling .

Q. What safety protocols are critical when working with ATP disodium in high-throughput or in vivo studies?

- Spill Management : Avoid aerosolization; use absorbent materials (e.g., vermiculite) and neutralize with 10% acetic acid .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Waste Disposal : Autoclave liquid waste and incinerate solid waste per local biosafety guidelines .

Q. How can ATP disodium be integrated into studies of cellular bioenergetics alongside other metabolites (e.g., phosphocreatine, NADH)?

- Multi-Omics Approaches : Combine 31P-MRS with metabolomics (LC-MS) to map ATP flux in pathways like glycolysis and oxidative phosphorylation .

- Isotopic Tracers : Use ¹⁸O-labeled ATP to track phosphate transfer in kinase assays .

- Pharmacological Probes : Co-administer inhibitors (e.g., oligomycin for ATP synthase) to dissect ATP-dependent processes .

Q. What advanced modeling techniques are used to predict ATP disodium’s role in bioenergetic systems?

- Kinetic Modeling : Fit Michaelis-Menten parameters (Km, Vmax) from enzyme assays to predict ATP utilization rates .

- Computational Simulations : Molecular dynamics (MD) to study ATP-binding motifs in proteins like P2X receptors .

- Network Analysis : Build metabolic flux models (e.g., COBRA Toolbox) to quantify ATP contribution to cellular ATP:ADP ratios .

Methodological Resources

- Quantitative 31P-MRS Protocols : See Duan et al. (2018) for tissue-specific acquisition parameters .

- Enzymatic Assay Optimization : Refer to Sigma’s Adenosine Phosphate Sodium Salt technical sheets for buffer conditions .

- Safety Compliance : Follow OSHA HCS guidelines (29 CFR 1910) for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.